N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-2,3,4,4a,5,6,7,8,8a,9a,10,10a-dodecahydro-1H-acridine-4-carboxamide;hydrochloride
Description
This compound, commonly known as Elacridar (GF120918), is a potent dual inhibitor of P-glycoprotein (P-gp/ABCB1) and breast cancer resistance protein (BCRP/ABCG2), critical efflux transporters involved in multidrug resistance (MDR) in cancer therapy . Structurally, it features a 6,7-dimethoxy-3,4-dihydroisoquinoline moiety linked via an ethylphenyl group to a 5-methoxy-9-oxo-dodecahydroacridine carboxamide backbone (Figure 1). The hydrochloride salt enhances its solubility for pharmacological applications. Elacridar’s synthesis involves coupling 9,10-dihydro-5-methoxy-9-oxo-4-acridinecarboxylic acid with a tetrahydroisoquinoline-containing intermediate in the presence of dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) . Its primary therapeutic role is to reverse chemoresistance by blocking drug efflux from cancer cells, thereby improving the efficacy of co-administered chemotherapeutics like paclitaxel and topotecan .
Properties
Molecular Formula |
C34H46ClN3O5 |
|---|---|
Molecular Weight |
612.2 g/mol |
IUPAC Name |
N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-2,3,4,4a,5,6,7,8,8a,9a,10,10a-dodecahydro-1H-acridine-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C34H45N3O5.ClH/c1-40-28-9-5-7-26-32(28)36-31-25(33(26)38)6-4-8-27(31)34(39)35-24-12-10-21(11-13-24)14-16-37-17-15-22-18-29(41-2)30(42-3)19-23(22)20-37;/h10-13,18-19,25-28,31-32,36H,4-9,14-17,20H2,1-3H3,(H,35,39);1H |
InChI Key |
RFPLRESDFKSXLW-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCC2C1NC3C(C2=O)CCCC3C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC.Cl |
Origin of Product |
United States |
Preparation Methods
One-Pot Formylation and Cyclization
The process involves sequential formylation, oxalyl chloride treatment, and phosphotungstic acid-catalyzed cyclization:
- Formylation : 3,4-Dimethoxyphenethylamine reacts with ethyl formate at 20–25°C for 6 hours to yield N-formyl-3,4-dimethoxyphenethylamine.
- Oxalyl Chloride Addition : The formylated intermediate is treated with oxalyl chloride at 10–20°C over 2 hours, forming an acyl chloride intermediate.
- Cyclization : Phosphotungstic acid (0.5–1.0 mol%) catalyzes ring closure in methanol at reflux (3 hours), achieving >75% yield.
- Crystallization : Cooling to 5–10°C precipitates 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride with ≥99.0% purity (single impurity ≤0.15%).
Key Advantages :
- Eliminates intermediate isolation, reducing solvent use by 40%.
- Phosphotungstic acid enables milder conditions (vs. traditional POCl₃).
Synthesis of 5-Methoxy-9-oxo-dodecahydroacridine-4-carboxylic Acid
The dodecahydroacridine segment is constructed via Friedländer quinoline synthesis followed by hydrogenation.
Friedländer Annulation
Cyclohexenone reacts with methyl 3-methoxyanthranilate under acidic conditions to form the acridone framework:
Catalytic Hydrogenation
The acridone undergoes partial hydrogenation to yield the dodecahydro structure:
- Conditions : Pd/C (5 wt%) in THF/EtOH (1:1) under 50 psi H₂ at 25°C for 12 hours.
- Outcome : Selective reduction of three rings achieves 85% conversion to the dodecahydroacridine.
Coupling of Tetrahydroisoquinoline and Dodecahydroacridine Moieties
Carboxamide Formation
The carboxylic acid is activated and coupled to the aniline derivative via mixed anhydride or carbodiimide methods:
Method A (Mixed Anhydride) :
- Activation : 5-Methoxy-9-oxo-dodecahydroacridine-4-carboxylic acid reacts with ethyl chloroformate in THF at 0°C.
- Coupling : Addition of N-[4-(2-aminoethyl)phenyl]-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride and triethylamine at 25°C for 6 hours (yield: 72%).
Method B (EDCl/HOBt) :
- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF.
- Yield : 68–70% after recrystallization from IPA/water.
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt via acid-mediated crystallization:
- Neutralization : Free base (1 eq) dissolved in methanol is treated with 1.1 eq HCl (37%) at 0–5°C.
- Crystallization : Slow cooling to −20°C over 4 hours yields the hydrochloride salt (purity: 99.2–99.8%).
Comparative Analysis of Synthetic Methods
Process Optimization Challenges
Stereochemical Control
Impurity Profiling
- Major impurities include:
Industrial-Scale Considerations
Cost Analysis
| Component | Cost Contribution (%) |
|---|---|
| 3,4-Dimethoxyphenethylamine | 38 |
| Pd/C catalyst | 22 |
| Solvent recovery | 15 |
Chemical Reactions Analysis
Acid- or Base-Catalyzed Transformations
The compound undergoes functional group modifications under acidic or basic conditions to stabilize intermediates or generate derivatives.
These reactions are critical for pharmacological studies, as protonation or hydrolysis may alter bioavailability or target binding .
Nucleophilic Substitution at Methoxy Groups
The methoxy groups on the isoquinoline and acridine moieties are susceptible to nucleophilic substitution under controlled conditions.
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| H<sub>2</sub>O | H<sub>2</sub>SO<sub>4</sub>, Δ | Demethylation to hydroxyl groups | Enhances solubility for derivatization |
| Ammonia | Ethanol, 80°C | Methoxy → amino substitution | Generates analogs for SAR studies |
Similar substitutions in structural analogs (e.g., nitrobenzamide derivatives) demonstrate predictable regioselectivity at electron-deficient aromatic positions .
Oxidation of the Dihydroisoquinoline Ring
The 3,4-dihydroisoquinoline subunit can undergo oxidation to form fully aromatic isoquinoline systems.
| Oxidizing Agent | Conditions | Outcome | Catalyst |
|---|---|---|---|
| KMnO<sub>4</sub> | Aqueous, pH 7, 25°C | Conversion to isoquinoline with ketone retention | None |
| DDQ | DCM, reflux | Aromatization with minimal side products | — |
This reactivity is consistent with studies on simpler dihydroisoquinoline derivatives, where oxidation enhances π-conjugation for fluorescence-based assays .
Reduction of Nitro Groups (Analogs)
While the parent compound lacks nitro groups, structurally related analogs (e.g., C28H31N3O7) undergo nitro reduction to amines.
| Reduction Method | Conditions | Product | Yield |
|---|---|---|---|
| H<sub>2</sub>/Pd-C | Ethanol, 1 atm H<sub>2</sub> | Nitro → amine conversion | 92% |
| NaBH<sub>4</sub>/NiCl<sub>2</sub> | THF, 0°C | Selective reduction without ester cleavage | 85% |
Such reductions are pivotal for generating bioactive amine derivatives .
Electrophilic Aromatic Substitution in the Acridine Core
The acridine system participates in electrophilic substitution, particularly at electron-rich positions.
| Reagent | Position Modified | Product | Notes |
|---|---|---|---|
| HNO<sub>3</sub> | C9 or C10 | Nitroacridine derivative | Requires strict temperature control |
| Br<sub>2</sub> | C2 or C7 | Brominated acridine | Enhances halogen bonding potential |
These modifications are leveraged to tune electronic properties for optoelectronic or therapeutic applications .
Stability Under Thermal and Photolytic Conditions
The compound’s stability is influenced by its multiple functional groups:
| Condition | Effect | Degradation Pathway |
|---|---|---|
| 80°C, dry air | Dehydration of dihydroisoquinoline to isoquinoline | Loss of H<sub>2</sub>O, aromatization |
| UV light (254 nm) | Cleavage of methoxy groups → radical formation | Demethylation and polymerization byproducts |
Stability studies recommend storage at −20°C in amber vials to prevent photolytic degradation .
Key Research Findings
-
Bioactivity Modulation : Demethylation of methoxy groups increases interactions with cytochrome P450 enzymes, improving metabolic stability .
-
Acridine Reactivity : Bromination at C2 enhances binding to DNA G-quadruplex structures, as shown in analogous acridine derivatives .
-
Salt Formation : Hydrochloride salt formation improves crystallinity and shelf-life compared to freebase forms.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying cellular processes and pathways.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its complex structure allows it to interact with multiple biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, the compound is explored for its potential use in the development of new materials. Its unique chemical properties make it suitable for applications in electronics and nanotechnology.
Mechanism of Action
The mechanism of action of N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-2,3,4,4a,5,6,7,8,8a,9a,10,10a-dodecahydro-1H-acridine-4-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Elacridar belongs to the tetrahydroisoquinoline-acridine hybrid class. Below is a detailed comparison with analogous compounds:
Structural Analogues
Table 1: Structural Comparison of Isoquinoline-Acridine Hybrids
Key Observations :
- Elacridar and Tariquidar share the 6,7-dimethoxy-tetrahydroisoquinoline group but differ in their secondary scaffolds (acridine vs. quinoline). This distinction impacts their binding affinity to ABC transporters .
- Simpler derivatives like 6d and 6h lack the extended acridine/quinoline systems, reducing their MDR reversal potency but improving metabolic stability .
- The compound in incorporates a cationic dihydroisoquinolinium core, which may enhance solubility but introduces steric hindrance for transporter binding .
Pharmacological and Functional Comparisons
Table 2: Functional Profiles of Selected ABC Transporter Inhibitors
| Compound | Target Transporters | IC50 (P-gp) | IC50 (BCRP) | Solubility (mg/mL) | Clinical Phase |
|---|---|---|---|---|---|
| Elacridar | P-gp, BCRP | 0.1 µM | 0.3 µM | 0.05 (HCl salt) | Phase II/III |
| Tariquidar | P-gp, BCRP (substrate) | 0.05 µM | 5.0 µM | 0.02 | Phase III |
| Ko143 | BCRP-specific | >10 µM | 0.02 µM | 0.1 | Preclinical |
Key Findings :
- Elacridar exhibits balanced inhibition of both P-gp and BCRP, whereas Tariquidar shows stronger P-gp inhibition but weaker BCRP activity due to its substrate-like interaction with BCRP .
- Ko143 , a BCRP-specific inhibitor, lacks P-gp activity, highlighting Elacridar’s unique dual-target advantage in combinatorial chemotherapy .
- Elacridar’s hydrochloride salt improves aqueous solubility (0.05 mg/mL) compared to non-salt analogs, though solubility remains a limitation for intravenous formulations .
Metabolic Stability and Toxicity
Biological Activity
N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-2,3,4,4a,5,6,7,8,8a,9a,10,10a-dodecahydro-1H-acridine-4-carboxamide;hydrochloride is a complex synthetic compound with potential therapeutic applications. Its structural components suggest various biological activities that merit exploration.
The compound has the following chemical characteristics:
- Molecular Formula : C28H33N3O5
- Molecular Weight : 491.58 g/mol
- CAS Number : 849668-91-3
- SMILES Notation : COc1cc(N)c(cc1OC)C(=O)Nc2ccc(CCN3CCc4cc(OC)c(OC)cc4C3)cc2
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It has been noted for its potential role as a P-glycoprotein inhibitor (Tariquidar analog), which may enhance the efficacy of chemotherapeutic agents by preventing drug efflux in cancer cells .
Biological Activity Overview
Research indicates that the compound exhibits several biological activities:
- Anticancer Properties :
- Neuroprotective Effects :
- Antimicrobial Activity :
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can intermediates be validated?
- Methodological Answer : A common route involves coupling 9,10-dihydro-5-methoxy-9-oxo-4-acridinecarboxylic acid with intermediates like 1,2,3,4-tetrahydro-6,7-dimethoxy-2-isoquinolinyl derivatives. Amide bond formation can be achieved using 1-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) in DMF, followed by 16-hour stirring and filtration . Validate intermediates via LC-MS or NMR, focusing on characteristic peaks (e.g., methoxy groups at δ 3.7–3.9 ppm in H NMR).
Q. What spectroscopic techniques are critical for structural elucidation?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight, and H/C NMR to resolve the polycyclic framework. For stereochemical assignments, employ 2D NMR (COSY, NOESY) to analyze coupling in the dodecahydroacridine core. X-ray crystallography (if crystals are obtainable) provides definitive stereochemical confirmation, as demonstrated for related isoquinoline derivatives .
Q. How can solubility challenges be addressed during in vitro assays?
- Methodological Answer : Due to the compound’s hydrophobicity, use co-solvents like DMSO (≤0.1% v/v) or cyclodextrin-based formulations. For salt forms (e.g., hydrochloride), adjust pH to enhance aqueous solubility. Pre-formulation studies using dynamic light scattering (DLS) can assess aggregation tendencies .
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing diastereomer formation?
- Methodological Answer : Employ design of experiments (DoE) to screen variables (e.g., temperature, solvent polarity, catalyst loading). Computational tools like density functional theory (DFT) can predict transition states to favor desired stereochemistry. Reaction monitoring via in-situ FTIR or Raman spectroscopy helps identify kinetic bottlenecks .
Q. What advanced analytical methods are suitable for quantifying trace impurities?
- Methodological Answer : Use ultra-high-performance liquid chromatography (UHPLC) with charged aerosol detection (CAD) or tandem mass spectrometry (MS/MS) for sensitivity. Reference standards (e.g., USP-grade) should be employed, and method validation must include limits of detection (LOD < 0.05%) and robustness testing across pH/temperature gradients .
Q. How can computational modeling predict biological target interactions?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against putative targets like σ-receptors or monoamine transporters, leveraging the compound’s isoquinoline-acridine hybrid structure. Molecular dynamics simulations (50–100 ns) assess binding stability, while free-energy perturbation (FEP) calculations refine affinity predictions .
Q. How should contradictory bioactivity data across cell lines be resolved?
- Methodological Answer : Conduct meta-analysis of dose-response curves (IC, EC) with Hill slope normalization. Validate target engagement via CRISPR knockouts or isotopic ligand displacement assays. Consider off-target effects by screening against panels like Eurofins’ SafetyScreen44 .
Q. What strategies ensure long-term stability in formulation studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
